N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic organic compounds characterized by a six-membered ring containing nitrogen atoms. This specific compound has garnered attention due to its potential pharmacological applications, particularly in the field of medicinal chemistry.
This compound can be synthesized through various chemical reactions involving pyrimidine derivatives and amines. It falls under the category of substituted pyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antimalarial, and anticancer properties.
The synthesis of N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride typically involves a multi-step process:
The yield of the final product can vary depending on reaction conditions such as temperature, time, and the presence of catalysts or bases .
N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride can undergo several chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties .
The mechanism of action for N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride is primarily linked to its interaction with biological targets such as enzymes or receptors involved in various metabolic pathways.
Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural modifications affect biological activity .
N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and its suitability for drug formulation .
N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride has potential applications in various scientific fields:
Research into this compound continues to explore its full therapeutic potential .
The synthesis of N-(4-chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride hinges on regioselective nucleophilic substitution reactions at the 2-position of 4,6-disubstituted pyrimidine scaffolds. The 4-chloro-6-methylpyrimidin-2-yl moiety (CAS 581796) serves as the electrophilic core, where the chlorine at C2 is activated toward displacement by amines due to electron-withdrawing effects from the adjacent chlorine at C4 and methyl group at C6 [6] [10]. This activation enables efficient coupling under mild conditions using polar aprotic solvents like anhydrous N,N-dimethylformamide (DMF) and organic bases such as N,N-diisopropylethylamine (DIPEA) [2].
Key synthetic intermediates like 4-chloro-6-methylpyrimidine (CAS 581796) and 6-chloro-2,4-diaminopyrimidine (CAS 156-83-2) are commercially available precursors [4] [6]. Their reactivity profiles follow the order C4-Cl > C2-Cl due to differential resonance stabilization of the leaving groups. This selectivity allows sequential functionalization—C4 chlorine displacement first with strongly nucleophilic amines, followed by C2 substitution with weaker nucleophiles like cyclohexane-1,4-diamine [4]. Alternative pathways involve pre-functionalized pyrimidines such as 2-amino-4-chloro-6-methylpyrimidine (melting point 183–186°C), where the C2 amino group directs further substitutions at C4 via ortho-activation [10].
Table 1: Key Pyrimidine Intermediate Compounds
Compound Name | CAS Number | Key Functional Groups | Role in Synthesis |
---|---|---|---|
4-Chloro-6-methylpyrimidine | 581796 | C4-Cl, C6-CH₃ | Core electrophile |
6-Chloro-2,4-diaminopyrimidine | 156-83-2 | C4-Cl, C2-NH₂, C6-NH₂ | Ortho-directed substitution precursor |
2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 | C2-NH₂, C4-Cl, C6-CH₃ | Regioselective coupling scaffold |
The conjugation of cyclohexane-1,4-diamine to the pyrimidine core exploits aromatic nucleophilic substitution (SNAr) kinetics, which are enhanced by electron-withdrawing substituents. The reaction of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (Compound 1a) with cyclohexane-1,4-diamine in anhydrous DMF at 95°C yields the target adduct after hydrochloride salt formation [2] [3]. This exothermic reaction typically completes within 4–8 hours, with yields exceeding 75% after purification by recrystallization from ethanol/water mixtures [3].
The trans/cis isomerism of the cyclohexane ring influences solubility and crystallization behavior. While the synthetic route does not inherently control stereochemistry, the final hydrochloride salt (CAS 1289387-28-5) exhibits distinct crystalline properties favoring the trans-diamine configuration, as confirmed by X-ray diffraction studies of analogous compounds [3] [9]. Solvent selection critically impacts diastereomeric ratios—nonpolar solvents like toluene favor trans isomer precipitation, while polar solvents retain higher cis proportions. Purification protocols leverage these differences; the commercial product (purity 95–97%) typically contains >85% trans isomer [3] [9].
Table 2: Optimization of Cyclohexane-Diamine Coupling Conditions
Condition Variable | Optimal Range | Impact on Yield/Purity | Mechanistic Rationale |
---|---|---|---|
Temperature | 90–100°C | Yield >80% above 90°C | Accelerates SNAr kinetics |
Solvent | Anhydrous DMF | Purity >95% | Stabilizes Meisenheimer complex |
Base | DIPEA (3 equiv) | Suppresses dihydrochloride formation | Prevents amine protonation |
Reaction Time | 6 hours (reflux) | 90% conversion | Complete chlorine displacement |
The chlorine atom at C4 and methyl group at C6 are indispensable for target binding affinity in KCa2.2 potassium channel potentiation. Bioisosteric replacement of the C4 chlorine with fluorine, amino, or nitro groups abolishes activity (EC₅₀ >100 μM), as demonstrated in analogs from Table 1 of the research literature [2]. The chlorine’s strong electron-withdrawing effect increases the pyrimidine ring’s π-deficiency, facilitating π-stacking with Phe368 in the HA/HB helices of KCa2.2 channels. Concurrently, the C6 methyl group enhances hydrophobic contact with Val366—its expansion to ethyl or isopropyl groups disrupts this interaction due to steric clashes [2] [6].
Halogen positioning further modulates subtype selectivity. Comparative SAR studies show that ortho-chlorine placement on aniline-derived analogs (e.g., compound 2q) boosts KCa2.2a potency ~10-fold versus CyPPA (EC₅₀ 0.7 μM vs. 7.5 μM), while meta-chlorine decreases efficacy [2]. In the lead compound N-(4-chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride, the chlorine’s location balances electronic and steric factors: it withdraws electrons sufficiently to polarize the C2-NH bond (enhancing H-bond donation to Glu374), without occluding the adjacent hydrophobic subpocket occupied by the cyclohexyl moiety [2].
The cyclohexane-1,4-diamine linker adopts distinct chair conformations that determine its vectorial presentation to the hydrophobic pocket between the HA/HB helices and calmodulin (CaM) C-lobe. Molecular dynamics simulations reveal that the trans-1,4-diamine configuration optimally positions one amino group for salt bridge formation with Glu394 (CaM), while the second amine H-bonds to Thr370 (channel protein) [2] [9]. This dual interaction is geometry-specific; the cis isomer shortens the inter-amine distance by 1.2 Å, misaligning both pharmacophores.
Hydrophobic interactions dominate binding: replacing cyclohexyl with para-substituted phenyl rings increases potency when substituents are lipophilic (ClogP ≥4.0). Analogs featuring 2,5-dichlorophenyl (2q, ClogP=4.74) or 3,4-dichlorophenyl (2o, ClogP=4.74) exhibit 7–10-fold higher EC₅₀ values than CyPPA (ClogP=4.07), validating the target pocket’s preference for hydrophobic bulk [2]. However, rigid phenyl rings lack the cyclohexane’s adaptive chair flip, which compensates for thermal protein motions. The lead compound’s trans-cyclohexane-1,4-diamine thus represents a strategic compromise—providing sufficient hydrophobicity (ClogP=2.8) while retaining torsional flexibility to accommodate conformational shifts in the KCa2.2-CaM complex during gating [2] [3].
Table 3: Conformational and Hydrophobic Effects on KCa2.2 Potentiation
Structural Feature | Biological Effect | Therapeutic Relevance |
---|---|---|
trans-Cyclohexane-1,4-diamine | EC₅₀ 7.5 μM; KCa2.2/KCa2.3 selectivity >100-fold | Enables normalization of Purkinje cell firing in ataxia models |
2,5-Dichlorophenyl (2q) | EC₅₀ 0.7 μM; ~10-fold potency increase vs. CyPPA | Enhanced potency but reduced subtype selectivity |
C4 methyl substitution | Prevents activity loss at high temperature | Stabilizes hydrophobic core interaction with Val366 |
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5
CAS No.: 194-03-6